molecular formula C10H9Cl2NO2 B11727942 Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate CAS No. 1956426-92-8

Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

Cat. No.: B11727942
CAS No.: 1956426-92-8
M. Wt: 246.09 g/mol
InChI Key: VDPOAJFIGYSPGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2 This compound is characterized by the presence of an amino group, a dichlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and ethyl acetoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Methyl 2-amino-3-(2,6-dichlorophenyl)prop-2-enoate: Similar structure but with different positions of chlorine atoms, leading to variations in chemical reactivity and biological activity.

    Methyl 2-amino-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of chlorine atoms, resulting in different chemical and biological properties.

Properties

CAS No.

1956426-92-8

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-5H,13H2,1H3

InChI Key

VDPOAJFIGYSPGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

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